2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid
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Overview
Description
2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid is an organic compound that features a fluorinated phenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with pyridine-2-carboxylic acid under specific conditions. The reaction may require catalysts and solvents to facilitate the process. Common synthetic routes include:
Condensation Reactions: Using catalysts like piperidine or pyrrolidine.
Oxidative Coupling: Employing oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Using agents like potassium dichromate or nitric acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid exerts its effects involves interaction with specific molecular targets. The fluorinated phenyl group and pyridine ring can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(pyridin-2-yl)propanoic acid
- 2-(4-Bromophenyl)-3-(pyridin-2-yl)propanoic acid
- 2-(4-Methylphenyl)-3-(pyridin-2-yl)propanoic acid
Uniqueness
2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-6-4-10(5-7-11)13(14(17)18)9-12-3-1-2-8-16-12/h1-8,13H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKFBQRFBTPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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